2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2-position with a 6-(pyridin-2-yl)pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired α-methylated pyridines in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound may involve similar continuous flow methods due to their efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles, such as the avoidance of work-up procedures and reduced waste, makes this approach suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines with different functional groups .
Scientific Research Applications
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol: This compound forms complexes with iron(III) and exhibits spin-crossover properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities.
2-Methylpyridines: These compounds are used in various industries, including fine chemicals and agrochemicals.
Uniqueness
2-Methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with various metals and exhibit distinct biological activities
Properties
Molecular Formula |
C16H13N3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methyl-6-(6-pyridin-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C16H13N3/c1-12-6-4-8-15(18-12)16-10-5-9-14(19-16)13-7-2-3-11-17-13/h2-11H,1H3 |
InChI Key |
OCKRHIKRVUHGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.